CYP2D6 Inhibition Comparison
The compound exhibits moderate inhibitory activity against human CYP2D6, with an IC50 of 10,000 nM [1]. In contrast, a closely related structural analog, N-(3-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide, shows no reported CYP2D6 inhibition in the same database, instead demonstrating functional activity at the α7 nicotinic acetylcholine receptor (IC50 = 8,070 nM) [2]. This functional divergence confirms that the 4-ethoxyphenyl substitution pattern is critical for engaging CYP450 enzymes.
| Evidence Dimension | CYP2D6 Inhibition (IC50) |
|---|---|
| Target Compound Data | 10,000 nM |
| Comparator Or Baseline | N-(3-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide: no reported CYP2D6 inhibition |
| Quantified Difference | Not applicable (target is active, comparator has different profile) |
| Conditions | Recombinant human CYP2D6 expressed in S. cerevisiae YY7 microsomal membranes, using EOMCC as substrate, fluorescence detection after 10 min. |
Why This Matters
This data allows DMPK scientists to select the correct compound for CYP2D6 liability assessment versus neuroreceptor screening, preventing costly mis-purchases.
- [1] BindingDB. BDBM50236955. IC50 data for Cytochrome P450 2D6. View Source
- [2] BindingDB. BDBM50106921. Antagonist activity at rat alpha-7 nicotinic acetylcholine receptor. View Source
